![molecular formula C40H58S4Sn2 B572472 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene CAS No. 1352642-37-5](/img/structure/B572472.png)

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

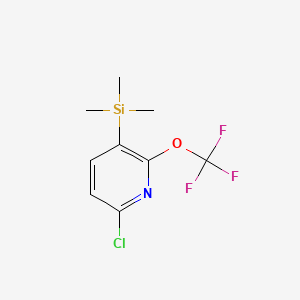

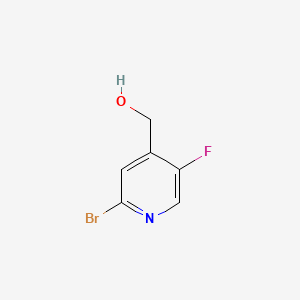

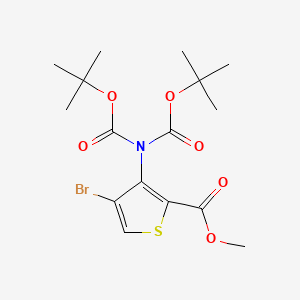

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene is a useful research compound. Its molecular formula is C40H58S4Sn2 and its molecular weight is 904.564. The purity is usually 95%.

BenchChem offers high-quality 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Hydrogen Evolution

BDTT-based dual acceptor copolymers have garnered attention for their potential in photocatalytic hydrogen evolution. Researchers have explored sulfide oxidation tuning in BDTT to construct a series of sulfone-based copolymers. These copolymers, particularly the A1–A2-type, show promise in surpassing traditional D–A-type copolymers and A–A-type homopolymers. Notably, the polymer PBDTTS-1SO demonstrated high photocatalytic activity under visible-light illumination, with an apparent quantum yield exceeding 18% at 500 nm .

Biosensing Applications

A novel photocathodic nanocomposite, combining BDTT with phthalocyanine zinc (PTB7-Th/ZnPc), has been developed for ultrasensitive biosensing. This composite exhibits high photoelectric conversion efficiency under long-wavelength illumination. It serves as a biosensor for detecting microRNA-21 (miRNA-21) and demonstrates excellent anti-interference capabilities toward reductive substances .

Organic Photovoltaics (OPVs)

BDTT derivatives have been investigated in organic solar cells due to their favorable optoelectronic properties. Their ability to absorb light in the visible and near-infrared regions makes them suitable for OPV applications. Researchers explore BDTT-based materials as electron donors or acceptors in bulk heterojunction solar cells .

Mechanism of Action

Target of Action

The primary target of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .

Mode of Action

BDTT interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .

Biochemical Pathways

The interaction of BDTT with the sulfone group affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photocatalysis .

Pharmacokinetics

The compound’s photocatalytic activities suggest that it may have high bioavailability in the context of photocatalytic reactions .

Result of Action

The interaction of BDTT with the sulfone group leads to highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also demonstrated an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDTT.

properties

| { "Design of the Synthesis Pathway": [ "The synthesis of the compound involves the construction of the benzo[1,2-b:4,5-b']dithiophene core structure followed by the attachment of the two 2,6-bis(trimethylstannyl) groups and four 5-(2-ethylhexyl)thiophen-2-yl groups.", "The synthesis pathway includes the use of various coupling reactions and purification techniques to obtain the final compound in high yield and purity." ], "Starting Materials": [ "2,6-dibromo-4-nitrobenzo[b]thiophene", "2,5-dibromo-3-hexylthiophene", "2-ethylhexylmagnesium bromide", "trimethyltin chloride", "palladium acetate", "copper iodide", "tri-n-butylphosphine", "diethyl ether", "tetrahydrofuran", "chloroform", "methanol", "acetic acid", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Preparation of 2,6-dibromo-4-nitrobenzo[b]thiophene by bromination and nitration", "Preparation of 2,5-dibromo-3-hexylthiophene by bromination of 3-hexylthiophene", "Preparation of 5-(2-ethylhexyl)thiophene-2-boronic acid pinacol ester by Suzuki coupling of 2-ethylhexylmagnesium bromide with 2-bromo-5-(pinacolatoboryl)thiophene", "Preparation of 2,6-bis(trimethylstannyl)benzo[b]thiophene by Stille coupling of 2,6-dibromo-4-nitrobenzo[b]thiophene with trimethyltin chloride and palladium acetate as catalyst", "Preparation of 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene by Stille coupling of 2,5-dibromo-3-hexylthiophene with 5-(2-ethylhexyl)thiophene-2-boronic acid pinacol ester in the presence of copper iodide, tri-n-butylphosphine, and 2,6-bis(trimethylstannyl)benzo[b]thiophene", "Purification of the final compound by column chromatography using a mixture of chloroform and methanol as eluent, followed by recrystallization from acetic acid", "Characterization of the final compound by various spectroscopic techniques and elemental analysis" ] } | |

CAS RN |

1352642-37-5 |

Product Name |

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene |

Molecular Formula |

C40H58S4Sn2 |

Molecular Weight |

904.564 |

IUPAC Name |

[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |

InChI |

InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |

InChI Key |

OCFFMJYHZKHRKM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |

Origin of Product |

United States |

Q & A

Q1: What are the advantages of BDT-IID as a photothermal agent compared to other materials?

A1: BDT-IID polymer dots (Pdots) exhibit several advantageous properties as photothermal agents []:

Q2: How effective is BDT-IID in photoacoustic imaging-guided photothermal therapy?

A2: In vivo studies have shown that BDT-IID Pdots can effectively function as a theranostic nanoplatform for photoacoustic imaging-guided photothermal therapy []. The Pdots provide enhanced photoacoustic contrast, enabling clear visualization of the tumor. Simultaneously, their high photothermal conversion efficiency facilitates effective tumor ablation upon laser irradiation. These findings highlight the potential of BDT-IID Pdots for targeted and image-guided cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)